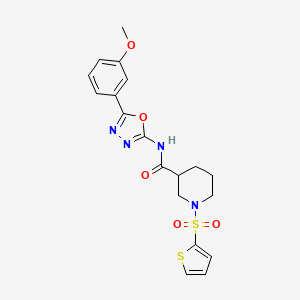

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. The piperidine-3-carboxamide moiety is modified at position 1 with a thiophen-2-ylsulfonyl group.

The thiophene sulfonyl group introduces electron-rich aromaticity, which may enhance binding interactions compared to purely phenyl-based sulfonamides. The 3-methoxyphenyl substituent on the oxadiazole ring could influence solubility and steric interactions.

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-27-15-7-2-5-13(11-15)18-21-22-19(28-18)20-17(24)14-6-3-9-23(12-14)30(25,26)16-8-4-10-29-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBBSRIWNFIVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the methoxyphenyl group: This step often involves the use of a methoxy-substituted benzoyl chloride or a similar reagent.

Attachment of the thiophen-2-ylsulfonyl group: This is usually done via a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.

Formation of the piperidine ring: This can be synthesized through a variety of methods, including reductive amination or cyclization of appropriate precursors.

Coupling of the piperidine carboxamide: The final step involves coupling the piperidine derivative with the oxadiazole intermediate under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring-opened products or thiol derivatives.

Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced oxadiazole derivatives, thiol compounds.

Substitution products: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules and their interactions with other chemical entities.

Biology

Biologically, N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a common 1,3,4-oxadiazole-piperidine-sulfonamide scaffold with several analogs (Table 1). Key variations lie in:

- Sulfonyl Group : Thiophen-2-yl (target) vs. substituted phenyl (analogs).

- Oxadiazole Substituents : 3-Methoxyphenyl (target) vs. 4-methoxyphenyl or alkyl groups.

- Amide Side Chains : Piperidine-3-carboxamide (target) vs. propanamide derivatives.

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₉H₁₉N₄O₅S₂).

Key Research Findings

a) Impact of Sulfonyl Groups

- The thiophen-2-ylsulfonyl group in the target compound introduces a smaller, more polarizable aromatic system compared to the 4-methoxyphenylsulfonyl groups in compounds 8i–8j . This may enhance π-π stacking interactions in biological targets.

b) Role of Oxadiazole Substituents

- The 3-methoxyphenyl group on the target’s oxadiazole ring provides meta-substitution, which may reduce steric hindrance compared to para-substituted analogs (e.g., 8i–8j) .

- 3,4-Dimethoxyphenyl (BE45614) increases hydrophilicity due to additional methoxy groups, which could improve aqueous solubility .

c) Amide Side Chain Variations

- The piperidine-3-carboxamide in the target compound offers conformational flexibility, whereas propanamide derivatives (8i–8j) feature rigid alkyl chains that may limit binding pocket accommodation .

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a thiophenesulfonyl group. Its molecular formula is with a molecular weight of 352.37 g/mol. The structural representation is critical for understanding its interaction with biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, derivatives containing the oxadiazole moiety have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Strong |

| 2 | Bacillus subtilis | Moderate |

| 3 | Staphylococcus aureus | Weak |

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes. Notably, it was evaluated for acetylcholinesterase (AChE) inhibition, which is crucial in treating Alzheimer's disease. The synthesized compounds demonstrated strong inhibitory activity with IC50 values indicating effective binding .

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.63 ± 0.001 |

| Urease | 2.14 ± 0.003 |

3. Anticancer Potential

Preliminary in vitro studies suggest that compounds with the oxadiazole and piperidine frameworks may possess anticancer properties by inducing apoptosis in cancer cell lines. Molecular docking studies indicate that these compounds can effectively bind to targets involved in cancer progression .

Case Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized several derivatives featuring the oxadiazole and piperidine structures and evaluated their biological activities through various assays. The results highlighted the potential of these compounds in drug design aimed at combating bacterial infections and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.